molecular formula C17H24N2O5 B1529616 1-Boc-3-(Cbz-amino)azetidine-3-methanol CAS No. 1363380-94-2

1-Boc-3-(Cbz-amino)azetidine-3-methanol

Cat. No.: B1529616
CAS No.: 1363380-94-2
M. Wt: 336.4 g/mol
InChI Key: GEDPXILIQSHPKM-UHFFFAOYSA-N
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Description

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a benzyloxycarbonyl (Cbz) protecting group on the amino group. The methanol moiety is attached to the azetidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol typically involves multiple steps. One common method starts with the preparation of azetidine-3-methanol, which is then protected with Boc and Cbz groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine. The Boc protection is usually introduced using di-tert-butyl dicarbonate, while the Cbz protection is added using benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(Cbz-amino)azetidine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and deprotected azetidine derivatives, which can be further functionalized for use in different applications .

Scientific Research Applications

1-Boc-3-(Cbz-amino)azetidine-3-methanol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 1-Boc-3-(Cbz-amino)azetidine-3-methanol involves its ability to act as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-3-(aminomethyl)azetidine
  • 3-(Boc-amino)azetidine
  • 1-Cbz-3-amino-3-methylpyrrolidine
  • 1-Boc-3-azetidinone

Uniqueness

1-Boc-3-(Cbz-amino)azetidine-3-methanol is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amino functionalities. This dual protection allows for greater flexibility in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-16(2,3)24-15(22)19-10-17(11-19,12-20)18-14(21)23-9-13-7-5-4-6-8-13/h4-8,20H,9-12H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDPXILIQSHPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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